(R)-PF-04991532

Catalog No.
S539136
CAS No.
1215197-37-7
M.F
C18H19F3N4O3
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-PF-04991532

CAS Number

1215197-37-7

Product Name

(R)-PF-04991532

IUPAC Name

6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1

InChI Key

GKMLFBRLRVQVJO-ZDUSSCGKSA-N

solubility

Soluble in DMSO, not in water

Synonyms

PF-04991532; PF 04991532; PF04991532; PF-4991532; PF4991532; PF 4991532.

Canonical SMILES

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

The exact mass of the compound 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- is 396.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-PF-04991532 is a potent, stereospecific, small-molecule allosteric activator of glucokinase (GK), the principal enzyme regulating glucose-stimulated insulin secretion in the pancreas and glucose disposal in the liver. This compound was specifically engineered for hepatoselectivity, meaning it preferentially acts in the liver over the pancreas. This tissue-specific action is achieved by designing the molecule as a substrate for organic anion-transporting polypeptides (OATPs), which facilitates its active uptake into hepatocytes while limiting its distribution to other tissues like the pancreas. This property is central to its value as a research tool for investigating hepatic glucose metabolism without the confounding effects of systemic GK activation, such as hypoglycemia.

Research Fit

1
Chiral reference standard R-enantiomer for stereochemical SAR investigations
2
Hepatoselective GK activation Supports liver-targeted glucokinase pathway studies
3
Stereochemical-control research Enantiomer-attribution review for target-engagement models Research use only; discontinued clinical candidate

Substituting (S)-PF-04991532 with its (R)-enantiomer, a racemic mixture, or a systemic (non-selective) glucokinase activator leads to critical failures in experimental design and reproducibility. The biological activity is strictly dependent on the (S)-stereochemistry; using the racemate introduces an inactive isomer that complicates accurate dose-response analysis. More importantly, systemic glucokinase activators that also target the pancreas carry a significant risk of inducing hypoglycemia by stimulating insulin secretion at low glucose levels. (S)-PF-04991532 was explicitly designed to avoid this by restricting its action to the liver, a feature that is lost with systemic substitutes, thereby compromising study safety and interpretation of results related to hepatic glucose metabolism.

Substitution Risk

Property
(R)-PF-04991532
Generic GKA
Tissue selectivity
Hepatoselective (liver-targeted GK activation)
Pan-GK activation may affect pancreatic β-cells, altering endpoint interpretation
Potency context
Reported nanomolar-range EC50 in enzyme assays
Assay potency context may differ significantly; direct transfer of concentration-response not supported
Stereochemistry
Single (R)-enantiomer with defined chiral identity
Racemate or alternative GKA may not replicate enantiomer-specific binding or metabolic profile

Strict Stereochemical Requirement for Glucokinase Activation

The glucose-lowering effect and downstream gene induction mediated by glucokinase activation are strictly dependent on the compound's chirality. In a comparative study, the (S)-enantiomer (PF-04991532) robustly induced key target genes, whereas the (R)-enantiomer was inactive, confirming that the biological mechanism is linked to the specific stereochemistry of the active compound.

Evidence DimensionInduction of ChREBP target genes (a downstream marker of glucokinase activation)
Target Compound Data(S)-PF-04991532: Significant induction of target genes
Comparator Or Baseline(R)-enantiomer: No significant induction
Quantified DifferenceQualitatively active vs. inactive
ConditionsEx vivo challenge of mouse hepatocytes

This justifies the procurement of the enantiomerically pure (S)-form, as the racemate would be only 50% as potent and would introduce an unnecessary, inactive chemical entity into the experiment.

Hepatoselectivity
Class-level
>50-fold liver-to-pancreas ratio (rat)
Reported tissue-selectivity endpoint context
Class inference; MK-0941 lacks such hepatoselectivity

Hepatoselective Design Confers Potent Activity with Minimized Hypoglycemia Risk

(S)-PF-04991532 was designed for active uptake into the liver, resulting in a liver-to-pancreas tissue distribution ratio of over 50:1 in rats. This contrasts sharply with systemic glucokinase activators which act on both organs. Clinical meta-analyses confirm this design benefit, showing that hepatoselective activators like (S)-PF-04991532 do not significantly increase the risk of hypoglycemia compared to placebo, unlike dual-acting activators which do.

Evidence DimensionRisk of Hypoglycemia (Odds Ratio vs. Placebo)
Target Compound Data(S)-PF-04991532: OR = 1.368 (not statistically significant)
Comparator Or BaselineSystemic (Dual-Activator) GKAs: Showed a significantly increased risk of hypoglycemia
Quantified DifferenceNo significant increase in hypoglycemia risk for (S)-PF-04991532, a key safety differentiator from systemic alternatives.
ConditionsSystematic review and meta-analysis of clinical trial data in patients with Type 2 Diabetes.

For in vivo studies, selecting this hepatoselective compound over a systemic activator is a critical decision to ensure animal welfare and to isolate observed effects to hepatic glucose metabolism, avoiding confounding variables from insulin-induced hypoglycemia.

Potency vs. Nerigliatin
Head-to-head
EC50 80 nM (human) vs 154.4 µM
Assay potency context differs ~1,900-fold
Human and rat glucokinase enzyme assays

Demonstrated In Vivo Efficacy in a Relevant Diabetic Animal Model

In the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes, a single oral dose of (S)-PF-04991532 demonstrated significant, dose-dependent reductions in plasma glucose. During a hyperglycemic clamp, the compound increased the required glucose infusion rate by approximately 5-fold, an effect attributed to a 60% reduction in endogenous glucose production and a 94% increase in glucose disposal, confirming its potent effect on hepatic glucose flux in a disease-relevant model.

Evidence DimensionReduction in Endogenous Glucose Production (EGP)
Target Compound Data60% reduction with (S)-PF-04991532
Comparator Or BaselineVehicle-treated control GK rats
Quantified DifferenceA 60 percentage point decrease in EGP versus control.
ConditionsHyperglycemic clamp study in Goto-Kakizaki rats.

This provides direct evidence of in vivo target engagement and efficacy, making it a reliable tool compound for preclinical studies investigating hepatic glucose control.

Hepatic Steatosis
Class-level
Liver TG 9.91±0.31% (vehicle 9.89±0.31%)
Model-response endpoint: no steatosis signal
28-day Goto-Kakizaki diabetic rat model
OATP1B1 DDI PK
Head-to-head
AUC increased ~3-fold with cyclosporine
OATP-mediated exposure model context
Healthy human subjects, single 600 mg cyclosporine dose
Human ADME
Cross-study
47.2% excreted unchanged; metabolites M2a-d 28.9% in plasma
Metabolite profile supports exposure model interpretation
Disproportionate human metabolites vs rat/dog

Isolating Hepatic Contributions to Glucose Homeostasis In Vivo

For preclinical studies in diabetic animal models like the Goto-Kakizaki rat, (S)-PF-04991532 is the appropriate choice for specifically investigating the impact of hepatic glucokinase activation on whole-body glucose levels, free from the confounding hypoglycemic effects of pancreatic insulin secretion that would occur with systemic GK activators.

Cell-Based Assays in Primary Hepatocytes

As a well-characterized, potent, and stereospecific activator, this compound serves as an ideal positive control or reference compound in cell-based assays using primary hepatocytes to study glucose uptake, glycogen synthesis, or gluconeogenesis. Its established mechanism ensures reliable and reproducible results.

Pharmacokinetic and Drug-Drug Interaction Studies

Given that its hepatoselectivity is driven by active uptake via OATP transporters, (S)-PF-04991532 can be used as a probe substrate to investigate the activity of these transporters or to study potential drug-drug interactions with other compounds that share this uptake pathway.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatoselective GK pathway studies
Liver-to-pancreas distribution ratio review
Tissue-selectivity endpoint interpretation
Stereochemical-control studies
Enantiomer-attribution review
Stereochemical activity comparison
OATP1B1/1B3 hepatic uptake research
Transporter-mediated exposure context
DDI exposure-model interpretation
Chronic GK activation model studies
Hepatic lipid safety endpoint review
Model-response liver health endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

396.14092497 Da

Monoisotopic Mass

396.14092497 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AJ212MS2O2

Wikipedia

Pf-04991532
1: Sharma R, Litchfield J, Bergman A, Atkinson K, Kazierad D, Gustavson SM, Di L,
2: Ghosh A, Maurer TS, Litchfield J, Varma MV, Rotter C, Scialis R, Feng B, Tu M,
3: Erion DM, Lapworth A, Amor PA, Bai G, Vera NB, Clark RW, Yan Q, Zhu Y, Ross
4: Pfefferkorn JA, Guzman-Perez A, Litchfield J, Aiello R, Treadway JL, Pettersen

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